4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYQYVVILTOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 2h Benzo B 1 2 Oxazin 3 4h One Ring System
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including the benzoxazinone (B8607429) scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy offers valuable insights into the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of a typical 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one, distinct signals corresponding to the propyl group and the aromatic protons of the benzoxazinone core are expected.
The propyl group protons would exhibit characteristic chemical shifts and coupling patterns:
A triplet for the terminal methyl (CH₃) protons.
A sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.
A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom of the oxazinone ring.
The aromatic protons on the benzene (B151609) ring of the benzoxazinone core would appear in the downfield region of the spectrum, typically between 6.8 and 8.0 ppm. The specific chemical shifts and coupling constants (J-values) of these aromatic protons are influenced by their position on the ring and the electronic effects of the substituents. ipb.pt The multiplicity of these signals (e.g., doublet, triplet, doublet of doublets) provides information about the substitution pattern on the aromatic ring. For instance, monosubstituted benzoxazinones will show complex splitting patterns that can be used to determine the position of the substituent.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one, characteristic signals would include:
Signals for the three carbon atoms of the propyl group in the aliphatic region.
Multiple signals in the aromatic region corresponding to the carbons of the benzene ring. nih.gov
A downfield signal for the carbonyl carbon (C=O) of the oxazinone ring, which is a key indicator of the benzoxazinone structure. ubaya.ac.id
A signal for the methylene carbon (CH₂) within the oxazinone ring.
The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzene ring. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Benzoxazinone Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Ethyl-4H-benzo[d] nih.govipb.ptoxazin-4-one | 8.20 (dd, 1H), 7.80 (ddd, 1H), 7.57 (d, 1H), 7.50 (ddd, 1H), 2.73 (q, 2H), 1.37 (t, 3H) mdpi.com | 163.9, 159.9, 146.5, 136.5, 128.4, 128.1, 126.6, 116.9, 28.2, 10.3 mdpi.com |
| 7-Methoxy-2-phenyl-4H-benzo[d] nih.govipb.ptoxazin-4-one | 8.17 (d, 2H), 8.03 (d, 1H), 7.67 (d, 1H), 7.59 (t, 2H), 7.15 (m, 2H), 3.94 (s, 3H) mdpi.com | 166.4, 158.8, 157.6, 149.2, 133.2, 130.5, 130.3, 129.4, 128.3, 117.6, 109.9, 109.6, 56.6 mdpi.com |
This table presents data for related benzoxazinone structures to illustrate typical chemical shift ranges. The exact values for 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one may vary.
Advanced NMR Techniques (e.g., DEPT-135, 2D NMR) in Structural Confirmation
To further solidify the structural assignment, advanced NMR techniques are often employed.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This is particularly useful for unambiguously assigning the carbons of the propyl group and the methylene group within the oxazinone ring. researchgate.netmdpi.com
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule.
COSY (¹H-¹H Correlation): This experiment shows correlations between coupled protons, allowing for the tracing of proton networks, such as the protons within the propyl group and the adjacent protons on the aromatic ring.
HSQC (¹H-¹³C Correlation): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules like benzoxazinones. rsc.org
ESI-MS: In the positive ion mode, ESI-MS of 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. mdpi.comnih.gov This is a crucial step in confirming the molecular formula.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. nih.govresearchgate.netnih.gov The fragmentation of the benzoxazinone core and the loss of the propyl group would produce specific fragment ions. The analysis of these fragments provides valuable structural information and helps to confirm the connectivity of the different parts of the molecule. researchgate.netresearchgate.net
Table 2: Expected Mass Spectrometry Data for 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one
| Ion | Expected m/z (monoisotopic) | Information Provided |
| [M+H]⁺ | 192.1025 | Molecular weight confirmation |
| Fragment ions | Variable | Structural information based on fragmentation pattern (e.g., loss of propyl group, cleavage of the oxazinone ring) |
The exact m/z values are calculated based on the molecular formula C₁₁H₁₃NO₂.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one would be expected to show characteristic absorption bands for its key functional groups. libretexts.org
C=O Stretch: A strong absorption band in the region of 1680-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) of the cyclic amide (lactam) in the oxazinone ring. mdpi.comlibretexts.org This is often a prominent and diagnostic peak.
C-N Stretch: The C-N stretching vibration of the amide would typically appear in the region of 1200-1350 cm⁻¹.
C-O-C Stretch: The ether linkage (C-O-C) within the oxazinone ring would show stretching vibrations in the fingerprint region, typically around 1200-1000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
Aromatic and Aliphatic C-H Stretch: The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the C-H stretches of the aliphatic propyl group are found just below 3000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for 4-propyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Amide C=O Stretch | 1680 - 1750 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O-C Stretch | 1000 - 1200 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
This table provides general ranges for the expected functional groups.
Structural Elucidation and Spectroscopic Characterization Techniques for 4 Propyl 2h Benzo B 1 2 Oxazin 3 4h One and Its Analogues
Other Spectroscopic Methods in Structural Characterization
In addition to Nuclear Magnetic Resonance (NMR) spectroscopy, a variety of other spectroscopic techniques are indispensable for the comprehensive structural elucidation of 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one and its analogues. These methods, including mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy, provide complementary information regarding the molecular weight, functional groups, and electronic properties of these compounds.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₁₁H₁₃NO₂.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In N-substituted 2H-benzo[b] nih.govnist.govoxazin-3(4H)-ones, fragmentation often involves the cleavage of the N-alkyl substituent. For the 4-propyl derivative, a characteristic fragmentation would be the loss of a propyl radical or related fragments. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for N-alkyl amines and amides. This would result in the formation of a stable resonance-stabilized cation.
Table 1: Predicted Key Mass Spectrometry Fragments for 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 191 | Molecular Ion |
| [M-CH₃]⁺ | 176 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 162 | Loss of an ethyl radical |
| [M-C₃H₇]⁺ | 148 | Loss of a propyl radical |
It is important to note that the relative abundance of these fragments would depend on the ionization technique and energy used.
Infrared Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one, the IR spectrum would exhibit several characteristic absorption bands that confirm its structural features.
The most prominent peak would be the carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the range of 1670-1700 cm⁻¹. The exact position of this band can be influenced by the ring strain and electronic effects of the substituents. The aromatic C=C stretching vibrations of the benzene (B151609) ring typically appear in the region of 1450-1600 cm⁻¹. The C-N stretching vibration of the amide is expected around 1350-1450 cm⁻¹. The C-O-C stretching vibrations of the oxazine (B8389632) ring are usually observed in the 1200-1300 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the propyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹.
Studies on related benzoxazine (B1645224) and benzothiazine derivatives provide a basis for these assignments. For instance, in a series of novel 2H-benzo[b] nih.govnist.govthiazin-3(4H)-one derivatives, the C=O stretching band was observed around 1662-1699 cm⁻¹. mdpi.com
Table 2: Characteristic Infrared Absorption Bands for 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one and Analogues
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumber (cm⁻¹) mdpi.com |
| C-H (aromatic) | Stretching | 3000-3100 | 3074-3197 |
| C-H (aliphatic) | Stretching | 2850-2960 | 2983 |
| C=O (lactam) | Stretching | 1670-1700 | 1662-1699 |
| C=C (aromatic) | Stretching | 1450-1600 | - |
| C-N (amide) | Stretching | 1350-1450 | 1398-1400 |
| C-O-C | Asymmetric Stretching | 1200-1300 | 1244, 1398 |
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the electronic structure of the compound. For 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one, the UV-Vis spectrum is expected to show absorptions characteristic of the benzoxazinone (B8607429) chromophore.
The electronic spectrum is primarily determined by the π-electron system of the benzene ring fused to the oxazine ring. Typically, benzoxazinone derivatives exhibit absorption bands in the UV region. The presence of the carbonyl group and the heteroatoms (nitrogen and oxygen) can influence the position and intensity of these bands. N-alkylation can cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.
While specific UV-Vis data for 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one is limited, studies on related benzoxazinone derivatives can provide an estimation of the expected absorption regions. For example, various functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series have been studied using UV/vis spectroscopy. nih.gov
Table 3: Expected UV-Vis Absorption Maxima for 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one in a Non-polar Solvent
| Electronic Transition | Expected λ_max (nm) | Chromophore |
| π → π | ~250-290 | Benzene ring |
| n → π | ~300-340 | Carbonyl group |
The combination of these spectroscopic methods provides a comprehensive and detailed characterization of the structure of 4-propyl-2H-benzo[b] nih.govnist.govoxazin-3(4H)-one and its analogues, allowing for unambiguous identification and a deeper understanding of their chemical properties.
Chemical Reactivity and Transformation of 4 Propyl 2h Benzo B 1 2 Oxazin 3 4h One and Its Derivatives
Electrophilic and Nucleophilic Reactions on the Benzoxazinone (B8607429) Core
The benzoxazinone core of 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one possesses sites susceptible to both electrophilic and nucleophilic attack. The aromatic ring is activated towards electrophilic substitution by the ortho, para-directing ether oxygen atom. Conversely, the carbonyl carbon of the lactam moiety is an electrophilic center and is susceptible to nucleophilic attack.
Electrophilic Reactions:
While specific studies on the electrophilic substitution of 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one are not extensively documented, the reactivity can be inferred from studies on the parent (2H)-1,4-benzoxazin-3(4H)-one. The oxygen atom of the oxazine (B8389632) ring directs electrophiles to the ortho and para positions of the benzene (B151609) ring. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at the C6 and C8 positions. The N-propyl group is unlikely to exert a significant electronic directing effect on the aromatic ring but may have a minor steric influence.
Nucleophilic Reactions:
The most significant site for nucleophilic attack on the benzoxazinone core is the carbonyl carbon (C3). This carbon is part of an amide (lactam) linkage, making it susceptible to attack by various nucleophiles. Such reactions can lead to the opening of the heterocyclic ring. For instance, strong nucleophiles like organometallic reagents or hydride donors could potentially attack the carbonyl group. A study on benzoxazinones demonstrated that the hindered non-nucleophilic base 1,8-diazabicycloundec-7-ene (DBU) can act as a nucleophile, attacking the carbonyl carbon and inducing ring opening. tandfonline.com This highlights the electrophilic nature of the carbonyl carbon in the benzoxazinone system.
Modifications at the N4 Position (e.g., Further Alkylation, Acylation)
The nitrogen atom at the N4 position of 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one is part of an amide functionality. Due to the presence of the propyl group, this nitrogen is tertiary and generally less nucleophilic than the nitrogen in the parent 2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one. However, reactions at this position are still conceivable under specific conditions.
Further Alkylation:
Direct alkylation of the N4 position to form a quaternary ammonium (B1175870) salt is generally not a favorable reaction under standard alkylating conditions due to the decreased nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group.
Acylation:
Similar to alkylation, direct acylation at the N4 position is challenging. Amide nitrogens are poor nucleophiles for acylation reactions. However, under forcing conditions or with highly reactive acylating agents, transformations involving the N-acyl group might be possible, though these are not commonly reported for this specific scaffold.
It is more common to introduce various substituents at the N4 position during the synthesis of the benzoxazinone ring itself, rather than by post-synthetic modification of an N-alkylated derivative like 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one.
Ring-Opening and Ring-Closure Reactions
The stability of the benzoxazinone ring is a critical aspect of its chemistry. Both ring-opening and ring-closure reactions are important transformations for this heterocyclic system.
Ring-Opening Reactions:
The lactam functionality within the oxazinone ring is susceptible to cleavage under various conditions, leading to ring-opened products.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding N-(2-hydroxyphenyl)amino acid derivative. This is a common reaction for lactams.
Nucleophilic Attack: As mentioned earlier, strong nucleophiles can attack the carbonyl carbon, leading to ring opening. tandfonline.com For example, reaction with amines or other strong nucleophiles can cleave the amide bond.
| Reaction Type | Reagent/Condition | Product Type |
| Hydrolysis | Acid or Base | N-(2-hydroxyphenyl)amino acid derivative |
| Nucleophilic Attack | Strong Nucleophiles (e.g., DBU) | Ring-opened adducts |
Ring-Closure Reactions:
The synthesis of the 2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one scaffold itself involves a ring-closure reaction. A common synthetic route involves the reaction of a 2-aminophenol (B121084) derivative with an α-haloacetyl halide, such as chloroacetyl chloride. nih.gov The initial step is the acylation of the amino group, followed by an intramolecular Williamson ether synthesis where the phenolic oxygen displaces the halogen to form the oxazine ring. Variations of this approach, including condensation reactions and Smiles rearrangement, have also been employed in the synthesis of benzoxazinone derivatives. nih.gov
Derivatization at Aromatic Positions (e.g., Halogenation, Nitration, Acylation)
The benzene ring of 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one can be functionalized through electrophilic aromatic substitution reactions. The ether oxygen at position 1 acts as an activating, ortho-para directing group.
Halogenation:
Studies on the bromination of (2H)-1,4-benzoxazin-3(4H)-one have shown that monobromination occurs preferentially at the C6 position, and further bromination can lead to the 6,7-dibromo derivative. researchgate.net A similar regioselectivity would be expected for 4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one. Palladium-catalyzed regioselective halogenation of similar benzoxazin-2-one systems using N-halosuccinimides has also been reported, offering an alternative method for introducing halogens onto the aromatic ring. nih.govrsc.org
Nitration:
The nitration of (2H)-1,4-benzoxazin-3(4H)-one has been reported to yield the 6-nitro derivative, and subsequent nitration can lead to the 6,8-dinitro compound. researchgate.net This indicates a preference for substitution at the C6 and C8 positions, consistent with the directing effect of the ether oxygen.
Acylation:
| Reaction | Reagent(s) | Expected Major Product(s) (Position of Substitution) |
| Bromination | Br₂ / Acetic Acid | 6-Bromo-4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-4-propyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one |
| Acylation | Acyl Halide / Lewis Acid | 6-Acyl and/or 8-Acyl derivatives |
Role As Key Intermediates and Building Blocks in Advanced Organic Synthesis
Precursors for Diverse Heterocyclic Scaffolds
The 2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one framework, including N-propyl substituted variants, serves as a resourceful precursor for the synthesis of various fused heterocyclic systems. The lactam moiety within the structure can undergo a variety of chemical reactions, such as ring-opening, condensation, and cycloaddition, to yield novel scaffolds. These transformations are crucial for accessing compounds with unique three-dimensional shapes and chemical properties.
For instance, the benzoxazinone (B8607429) core is a key starting material for synthesizing quinazolinones, thieno[3,2-b] mdpi.comacs.org-benzoxazines, and thiazolo[2,3-b] mdpi.comacs.orgbenzoxazine (B1645224) derivatives. mdpi.comresearchgate.net A common strategy involves the reaction at the C2 and N4 positions to build new rings onto the existing framework. One documented approach involves the 1,3-dipolar cycloaddition of a terminal alkyne, introduced at the N4-position, with aryl azides. This "click chemistry" reaction, catalyzed by copper(I) iodide, efficiently generates 1,4-disubstituted 1,2,3-triazoles fused to the benzoxazinone scaffold. irjet.net This highlights how the N-substituent (in this case, a propargyl group as a proxy for building complexity from the N-propyl position) can be a handle for elaborate synthetic transformations.
Table 1: Examples of Heterocyclic Scaffolds Derived from Benzoxazinone Core
| Starting Scaffold | Reagents/Conditions | Resulting Heterocyclic System |
|---|---|---|
| 2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one | Chloroacetyl chloride, NaHCO₃, THF | Core benzoxazinone structure irjet.net |
| 4-(prop-2-yn-1-yl)-2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one | Aryl azide, CuI, THF | 1,2,3-Triazole-linked benzoxazinone irjet.net |
Application in Scaffold Hopping and Lead Structure Modification Studies
In drug discovery, scaffold hopping is a strategy used to identify novel core structures with similar biological activity to a known lead compound, often to improve properties like potency, selectivity, or pharmacokinetics. The benzoxazinone skeleton is an attractive candidate for such applications due to its drug-like properties and synthetic accessibility. researchgate.net
Researchers utilize the 4-propyl-2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one scaffold and its analogues in lead modification studies to explore structure-activity relationships (SAR). By systematically altering substituents on the benzoxazinone core, chemists can fine-tune the biological activity of a molecule. For example, various derivatives of the 2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one scaffold have been synthesized and evaluated as inhibitors for a range of biological targets, including:
PI3Kα/mTOR: A series of 4-phenyl-2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one derivatives were developed as potent dual inhibitors of PI3K/mTOR, which are crucial in cancer cell growth. nih.govresearchgate.net
Poly(ADP-Ribose)Polymerase (PARP): The benzoxazinone scaffold was used to design novel PARP-1 inhibitors, which are important for DNA repair and are a target in oncology. researchgate.net
Mineralocorticoid Receptor (MR) Antagonists: Novel benzoxazin-3-one (B8392483) derivatives were identified as potent and selective nonsteroidal MR antagonists, which have potential for treating cardiovascular diseases. acs.org
In these studies, the N-substituent (such as a propyl group) plays a critical role in modulating the compound's interaction with the target protein, influencing both potency and selectivity. The synthesis of a library of compounds with different N-alkyl or N-aryl groups is a common strategy to optimize these interactions.
Strategies for Constructing Molecular Libraries from Benzoxazinone Intermediates
The construction of molecular libraries based on a common scaffold is a cornerstone of modern medicinal chemistry, enabling the high-throughput screening of compounds for biological activity. The 4-propyl-2H-benzo[b] mdpi.comacs.orgoxazin-3(4H)-one core is an excellent starting point for library synthesis due to its multiple points for diversification.
A typical strategy for library construction involves a multi-step synthetic sequence where diversity is introduced at each step:
Core Synthesis: The synthesis begins with the formation of the benzoxazinone ring, for example, by cyclization of an N-propylated 2-aminophenol (B121084) with chloroacetyl chloride. irjet.net
Primary Diversification: The first point of diversity is often the N4-substituent. While this article focuses on the N-propyl derivative, a library could be constructed by using various alkyl and aryl halides to create a range of N-substituted benzoxazinones.
Secondary Diversification: Further diversity can be introduced by functionalizing the aromatic ring of the benzoxazinone. This can be achieved through electrophilic aromatic substitution reactions or by starting with pre-functionalized 2-aminophenols.
Functional Group Elaboration: As demonstrated in the synthesis of triazole hybrids, functional groups attached to the core scaffold can be used to link other molecular fragments, vastly expanding the chemical space of the library. irjet.net For instance, a small library of 2H-benzo[b] mdpi.comacs.orgoxazine (B8389632) derivatives was synthesized to test their effects on cancer cells under hypoxic conditions, demonstrating the utility of this approach in generating targeted compound collections. nih.gov
This systematic approach allows for the creation of large and diverse collections of related compounds, which are essential for identifying new lead structures in drug discovery programs.
Future Perspectives and Emerging Research Directions in 4 Propyl 2h Benzo B 1 2 Oxazin 3 4h One Chemistry
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one and its analogs is expected to align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing efficiency. Traditional synthetic routes are being challenged by innovative and sustainable alternatives.
Emerging sustainable methods applicable to the synthesis of the benzoxazinone (B8607429) core include:
Microwave-Assisted Synthesis : This technique significantly reduces reaction times from hours to minutes, improves product yields (often in the 70-86% range), and simplifies work-up procedures, making it an environmentally benign option. arkat-usa.org Microwave-assisted nucleophilic aromatic substitution (SNAr) has been used to produce 3-aryl-2H-benzo[b] ijsr.netrsc.orgoxazin-2-ones in 7 to 12 minutes with yields of 55% to 82%. frontiersin.org
Ionic Liquids : The use of ionic liquids, such as 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([omim][BF4]), as recyclable reaction media presents a green alternative to volatile organic solvents. ijsr.net
Catalyst-Free and Metal-Free Reactions : To avoid the toxicity and cost associated with transition-metal catalysts, methods like iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling are being explored. nih.gov
Photochemical Synthesis : A novel photochemical alkyne migration has been reported for providing rapid access to the benzoxazinone scaffold, representing the first photochemical synthesis of this class of compounds. du.edu This method avoids the use of hazardous and toxic reagents. du.edu
One-Pot Procedures : Multi-step reactions conducted in a single pot, such as the one-pot, three-step synthesis using a Bpin group as a masked nucleophile, enhance atom economy and reduce waste from intermediate purification steps. acs.org
For the specific N-alkylation step to introduce the propyl group, future research could focus on adapting step-economical protocols, such as the one-step alkylation/alkoxy rearrangement reported for other N-alkyl benzoxazinones, which constructs multiple chemical bonds and a ring in a single step. rsc.orgresearchgate.net
| Methodology | Key Advantages | Typical Conditions | Potential for 4-Propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yield and purity. arkat-usa.org | Cs2CO3, 3-5 minutes. arkat-usa.org | Applicable for both the core cyclization and subsequent N-propylation. |
| Ionic Liquid Media | Recyclable solvent, high yields (73-95%). ijsr.net | DBU in [omim][BF4]. ijsr.net | Could serve as a green medium for the synthesis of the parent benzoxazinone. |
| Photochemical Synthesis | Avoids toxic reagents, novel transformation. du.edu | UV irradiation. du.edu | A potential novel route to access the core scaffold under mild conditions. |
| One-Pot Reactions | High atom economy, reduced waste, scalability. acs.org | Copper-catalyzed borylation followed by oxidation and cyclization. acs.org | Streamlines the synthesis of the benzoxazinone core, potentially integrating N-propylation. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one scaffold is not merely a final target but also a versatile building block for creating more complex molecules. The inherent reactivity of the benzoxazinone core, with its two potential sites for nucleophilic attack, allows for a wide range of chemical transformations. uomosul.edu.iqmdpi.com
Future research is likely to explore:
Derivatization for Biological Screening : The core structure can be functionalized through various reactions, including condensation, reduction, O-alkylation, and Smiles rearrangement, to produce libraries of new derivatives. nih.gov These new compounds can then be screened for a wide range of biological activities, from anticancer to antimicrobial properties. arkat-usa.orgnih.gov
Synthesis of Fused Heterocycles : Benzoxazinones are excellent precursors for the synthesis of other important heterocyclic compounds, such as quinazolinones. uomosul.edu.iq Exploring these ring transformation reactions with 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one could lead to novel chemical entities with unique properties.
Hybrid Molecule Synthesis : A promising strategy involves linking the benzoxazinone scaffold to other known pharmacophores to create hybrid molecules with potentially enhanced or dual-mode biological activity. For instance, the N-propyl group can be modified with a terminal alkyne, allowing for a 1,3-dipolar cycloaddition (a "click chemistry" reaction) with various aryl azides to generate novel 1,2,3-triazole hybrids. irjet.net
C-H Activation : Recent advances in transition-metal-catalyzed C-H activation and carbonylation offer a highly atom-economical way to construct and functionalize the benzoxazinone ring system. acs.orgmdpi.com Applying these methods to the 4-propyl derivative could enable precise modification of the aromatic ring, opening new avenues for structural diversification.
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry is an indispensable tool in modern drug discovery and materials design, and its application to 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one and its analogs is a key area for future research. These methods can accelerate the design-synthesize-test cycle and provide deep insights into molecular interactions.
Key computational strategies include:
Structure-Based Drug Design (SBDD) : For therapeutic applications, if the three-dimensional structure of a biological target is known, molecular docking can predict how derivatives of 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one bind to it. This approach has been successfully used to design benzoxazinone-based inhibitors for targets like PI3Kα, where docking studies revealed key hydrogen bonding interactions responsible for activity. nih.govresearchgate.net
De Novo Design : Starting from the 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one core, computational algorithms can be used to "grow" new molecules within the active site of a target protein, suggesting novel substitutions to enhance potency and selectivity. This is particularly relevant given that an analog of this specific compound has been designed in the context of dopamine (B1211576) D2 receptor ligands. researchgate.net
Structure-Activity Relationship (SAR) Studies : Computational modeling can help rationalize and predict the SAR of a series of analogs. By calculating molecular descriptors (e.g., electronic properties, hydrophobicity), quantitative structure-activity relationship (QSAR) models can be built to guide the synthesis of more potent compounds. nih.govnih.gov
Pharmacokinetic Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify candidates with better drug-like properties early in the discovery process. mdpi.com
Integration of 4-Propyl-2H-benzo[b]ijsr.netrsc.orgoxazin-3(4H)-one and Related Compounds in Materials Science Research
Beyond pharmaceuticals, the benzoxazinone structure is a precursor to an important class of high-performance thermosetting polymers known as polybenzoxazines (PBzs). nih.gov These materials are gaining significant attention for their use in coatings, adhesives, and composites due to their exceptional properties. researchgate.net
Future research directions in this area include:
Monomer Synthesis and Polymerization : A key avenue of research would be the development of a benzoxazine (B1645224) monomer derived from 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one. The N-propyl group could act as an internal plasticizer, potentially improving the processability and toughness of the resulting polymer, addressing the inherent brittleness of some PBzs. nih.gov
Property Tuning : The structure of the benzoxazine monomer directly influences the properties of the final cured polymer. The presence of the propyl group on the nitrogen atom would likely alter the crosslinking density, thermal stability, and mechanical strength of the resulting polybenzoxazine network compared to N-aryl or N-methyl analogs.
Bio-Based Polymers : There is a strong trend towards developing polymers from renewable resources. researchgate.net Integrating the 4-propyl-2H-benzo[b] ijsr.netrsc.orgoxazin-3(4H)-one motif with bio-based phenols (like vanillin (B372448) or eugenol) or amines could lead to the creation of sustainable, high-performance thermosets with a high renewable content. researchgate.netmdpi.com
Advanced Composites and Coatings : Polybenzoxazines are known for their excellent thermal stability, flame retardancy, and near-zero shrinkage upon curing. nih.govmdpi.com Polymers derived from the title compound could be explored as matrices for fiber-reinforced composites or as durable, fire-resistant coatings for demanding applications in the aerospace and electronics industries. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one?
The compound is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid can react with propyl halides or acylating agents in pyridine, followed by cyclization under basic conditions. A related method involves reacting anthranilic acid with benzoyl chloride in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate and recrystallization from ethanol . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), the propyl group (δ 0.9–1.7 ppm for CH3 and CH2), and the oxazinone carbonyl (δ ~165–170 ppm in 13C NMR) .
- GC/MS : The molecular ion peak (M+) should correspond to the molecular formula C11H13NO2 (m/z 191.1). Fragmentation patterns may include loss of the propyl group (m/z 148) or CO (m/z 163) .
- Elemental analysis : Theoretical C, H, N values (C: 68.36%, H: 6.73%, N: 7.25%) should match experimental results within ±0.3% .
Q. What safety precautions are necessary when handling this compound?
Classified as a combustible solid (WGK 3), it requires storage in a cool, dry environment away from ignition sources. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Waste disposal must comply with local regulations for hazardous organic compounds .
Advanced Research Questions
Q. How can one design an assay to evaluate the antifungal activity of this compound derivatives?
- In vitro antifungal assays : Use standardized microdilution methods (CLSI M38/M44) against Candida albicans or Aspergillus fumigatus. Minimum inhibitory concentrations (MICs) can be determined using RPMI-1640 media at pH 7.0 with 48-hour incubation .
- Structure-activity relationship (SAR) : Introduce substituents at the 6- or 8-positions (e.g., halogens, amino groups) and compare MICs. For example, 6-chloro derivatives show enhanced activity due to increased lipophilicity .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 97%) for benzoxazinone derivatives?
Discrepancies may arise from reaction conditions or purification methods. To address this:
- Reaction optimization : Screen solvents (DMF vs. pyridine), catalysts (p-TsOH), and temperatures.
- Purification : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate/hexane). High-purity starting materials and inert atmospheres (N2/Ar) can improve reproducibility .
Q. How can analytical methods (e.g., HPLC) be developed to quantify this compound in complex matrices?
- Column selection : Use a C18 reverse-phase column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min.
- Detection : UV detection at λ = 254 nm (optimal for aromatic systems).
- Validation : Assess linearity (1–100 µg/mL), limit of detection (LOD < 0.5 µg/mL), and recovery (>95%) per ICH guidelines .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability.
- Molecular docking : Target fungal CYP51 or bacterial DNA gyrase to rationalize observed bioactivities .
Methodological Challenges
Q. How can structural modifications enhance the stability of this compound under physiological conditions?
- Prodrug design : Introduce ester or amide prodrug moieties at the 3-keto position to reduce hydrolysis.
- Cyclodextrin encapsulation : Improve aqueous solubility and thermal stability via host-guest complexation .
Q. What experimental approaches elucidate the mechanism of action for benzoxazinone derivatives?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., β-1,3-glucan synthase for antifungals).
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
